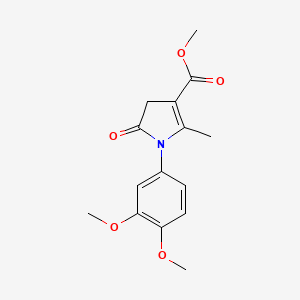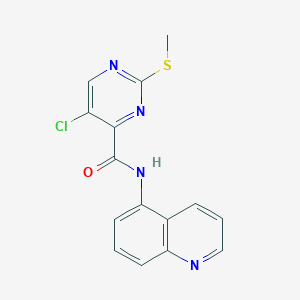![molecular formula C23H29N3O2 B5407100 N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5407100.png)
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as EPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects.
科学的研究の応用
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. This compound has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing inflammation in animal models. Moreover, this compound has been found to exhibit analgesic effects by modulating the activity of pain receptors in the nervous system.
作用機序
The exact mechanism of action of N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific molecular targets. In cancer cells, this compound has been shown to inhibit the activity of the AKT/mTOR pathway, which is essential for cancer cell survival and proliferation. This compound has also been found to interact with the dopamine D2 receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of pain perception. This compound has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory cells. Moreover, this compound has been found to possess antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound is also relatively easy to synthesize, making it accessible for various research applications. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Further studies are needed to elucidate the exact mechanism of action of this compound and identify specific molecular targets. Moreover, future research could focus on optimizing the synthesis of this compound to improve its yield and purity and to develop more efficient methods for its delivery in vivo. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
合成法
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can be synthesized through a multi-step reaction involving the condensation of 4-ethoxyaniline, ethyl chloroacetate, and piperazine, followed by the reaction with 3-phenylacrolein. The final product is obtained through the reduction of the intermediate compound using sodium borohydride. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-28-22-12-10-21(11-13-22)24-23(27)19-26-17-15-25(16-18-26)14-6-9-20-7-4-3-5-8-20/h3-13H,2,14-19H2,1H3,(H,24,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDQWPAQFMKDRW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)
![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-hydroxybenzamide](/img/structure/B5407056.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)
![5-[(hexylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407065.png)

![N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5407074.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5407083.png)

![2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
